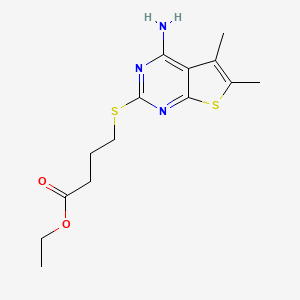![molecular formula C15H16FNO4S B4606548 4-fluoro-N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide](/img/structure/B4606548.png)
4-fluoro-N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide
Overview
Description
4-fluoro-N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide is a chemical compound with the molecular formula C15H16FNO4S and a molecular weight of 325.3552432 g/mol . This compound is known for its unique chemical structure, which includes a fluorine atom, a methoxyphenoxy group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of 4-fluoro-N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-fluorobenzenesulfonyl chloride with 2-(4-methoxyphenoxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified using techniques like recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
4-fluoro-N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the methoxy group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield .
Scientific Research Applications
4-fluoro-N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the methoxyphenoxy group play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
4-fluoro-N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide can be compared with other similar compounds, such as:
4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide: This compound has a similar structure but differs in the position of the methoxy group, which can affect its chemical properties and biological activities.
4-chloro-N-(2-methoxyphenyl)benzenesulfonamide: The substitution of fluorine with chlorine can lead to differences in reactivity and interactions with molecular targets.
4-bromo-N-(2-methoxyphenyl)benzenesulfonamide: The presence of a bromine atom instead of fluorine can result in distinct chemical and biological properties.
Properties
IUPAC Name |
4-fluoro-N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO4S/c1-20-13-4-6-14(7-5-13)21-11-10-17-22(18,19)15-8-2-12(16)3-9-15/h2-9,17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZCGRUWWWOWAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N~2~-bis[1-(2,4-dimethylphenyl)ethyl]glycinamide](/img/structure/B4606488.png)
![1-(3-chlorophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide](/img/structure/B4606502.png)
![3-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyano-N-isopropylacrylamide](/img/structure/B4606507.png)
![2-[(5-CYCLOPROPYL-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-NITROPHENYL)ACETAMIDE](/img/structure/B4606515.png)
![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide](/img/structure/B4606526.png)

![methyl 2-chloro-5-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4606533.png)
![2-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzamide](/img/structure/B4606541.png)
![3-[(2,5-DIMETHYLPHENYL)METHYL]-7-METHYL-1-PHENYL-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4606542.png)
![2-[1-(METHYLSULFONYL)-3-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE](/img/structure/B4606551.png)
![N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE](/img/structure/B4606554.png)

